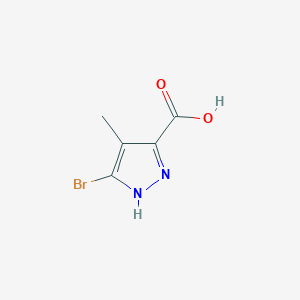

3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid

Description

Properties

IUPAC Name |

5-bromo-4-methyl-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O2/c1-2-3(5(9)10)7-8-4(2)6/h1H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUBJTYQPUOFEIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60617390 | |

| Record name | 5-Bromo-4-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929554-40-5 | |

| Record name | 5-Bromo-4-methyl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60617390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization Reaction

The initial step in the synthesis usually involves the cyclization of suitable precursors, such as hydrazine derivatives with 1,3-diketones or other carbonyl compounds. This reaction forms the pyrazole ring, which is crucial for the subsequent bromination step.

- Hydrazine derivatives : Typically used as nucleophiles.

- 1,3-Diketones : Serve as electrophiles.

- Solvent : Commonly ethanol or other polar solvents.

- Temperature : Reactions are often conducted at elevated temperatures (e.g., reflux conditions).

Bromination

After forming the pyrazole ring, bromination is performed to introduce a bromine atom at the desired position (C-3). This can be accomplished using bromine or N-bromosuccinimide (NBS) under controlled conditions.

- Bromine (Br2) or N-bromosuccinimide (NBS) : The halogenating agents.

- Solvent : Acetonitrile or dichloromethane are commonly used.

- Temperature : The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete reaction.

Carboxylation

Following bromination, carboxylation may be necessary to convert intermediates into the final carboxylic acid product. This step often utilizes carbon dioxide in the presence of a base.

- Carbon dioxide (CO2) : As the source of carboxylate group.

- Base : Sodium bicarbonate or potassium carbonate for neutralization.

- Temperature : Reactions can vary but are generally performed at ambient conditions.

Summary Table of Preparation Methods

| Step | Reaction Type | Key Reagents | Conditions |

|---|---|---|---|

| Cyclization | Formation of pyrazole | Hydrazine derivatives, 1,3-diketones | Reflux in ethanol |

| Bromination | Halogenation | Br2 or NBS | Room temperature in acetonitrile |

| Carboxylation | Addition of CO2 | CO2, sodium bicarbonate | Ambient temperature |

Recent studies have focused on optimizing these synthesis routes to improve yield and reduce by-products. For instance, one method reported a yield of up to 92% for ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate through careful control of reaction conditions and reagent ratios. Additionally, continuous flow methods have been explored to enhance efficiency and minimize waste.

Chemical Reactions Analysis

3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide, potassium thiocyanate, and amines.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole derivatives with different oxidation states. Reduction reactions can also be performed to modify the functional groups.

Coupling Reactions: The carboxylic acid group can participate in coupling reactions, such as amide bond formation, using reagents like carbodiimides and coupling agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Building Block for Pharmaceuticals

3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to new therapeutic agents with enhanced efficacy. Research indicates that derivatives of this compound exhibit promising biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Case Study: Antimicrobial Activity

In studies assessing the antimicrobial properties of pyrazole derivatives, compounds similar to this compound demonstrated effective inhibition against several bacterial and fungal strains. For instance, minimum inhibitory concentrations (MIC) ranged from 11.3 to 24.8 µg/mL against specific fungal strains, highlighting its potential as an antimicrobial agent.

Organic Synthesis

Intermediate in Heterocyclic Chemistry

The compound is utilized as an intermediate in the synthesis of more complex heterocyclic systems. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and coupling reactions, makes it a valuable building block in organic synthesis.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Example Reagents |

|---|---|---|

| Substitution | Bromine atom can be replaced with other functional groups | Sodium azide, amines |

| Oxidation | Forms corresponding pyrazole derivatives | Oxidizing agents |

| Coupling | Participates in amide bond formation | Carbodiimides |

Biological Studies

Investigating Biological Activities

The compound is employed in biological studies to explore the effects of pyrazole derivatives on various biological pathways. Its mechanism of action involves interactions with specific molecular targets, which can inhibit or activate enzymes and receptors.

Case Study: Anti-inflammatory Properties

Research has shown that derivatives of this compound can modulate inflammatory responses in vitro. For example, certain derivatives significantly reduced the production of pro-inflammatory cytokines in cell cultures, indicating potential use in treating inflammatory diseases.

Material Science

Development of Novel Materials

In material science, this compound is explored for its role in developing novel materials such as coordination polymers and metal-organic frameworks (MOFs). These materials have applications in catalysis, gas storage, and separation technologies.

Mechanism of Action

The mechanism of action of 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can inhibit or activate enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.

Comparison with Similar Compounds

Key Observations:

Chloropyridinyl in BCPA introduces π-stacking capability, making it suitable for binding to biological targets (e.g., insecticides) . Halogen Diversity: Bromine at C3 or C5 positions modulates electronic properties, while chlorine in C4 (e.g., ) increases electrophilicity for nucleophilic substitutions.

Synthetic Routes: The target compound’s synthesis is inferred from analogous pathways. For example, BCPA is synthesized via hydrazine intermediates and bromination using potassium oxybromide , while ethyl/methyl analogs require alkylation steps .

Bioactivity :

- Pyrazole-5-carboxylic acids are frequently used in anticancer and antimicrobial agents. For instance, derivatives like N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1H-pyrazole-3-carboxamide exhibit radical-scavenging activity .

- The target compound’s bioactivity remains underexplored but is hypothesized to align with trends in pyrazole-based drug discovery .

Biological Activity

3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

The compound is characterized by the presence of a bromine atom and a carboxylic acid group, which are crucial for its reactivity and biological interactions. It can undergo various chemical reactions, including substitutions and couplings, making it a versatile building block in organic synthesis.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. In studies comparing various pyrazole derivatives, compounds similar to this one demonstrated effective inhibition against a range of bacteria and fungi. For instance, derivatives showed minimum inhibitory concentrations (MIC) ranging from 11.3 to 24.8 µg/mL against fungal strains, indicating strong antifungal activity .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. A study found that certain pyrazole derivatives inhibited tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production significantly. Specifically, compounds derived from similar structures exhibited up to 93% inhibition of IL-6 at concentrations as low as 10 µM . This suggests potential use in treating inflammatory diseases.

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. For example, studies reported growth inhibitory concentrations (GI50) in the low micromolar range for prostate cancer cells (PC3), indicating that these compounds can effectively impede cancer cell proliferation . The mechanism often involves the inhibition of tubulin polymerization, leading to disrupted microtubule dynamics and subsequent cell death.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit various enzymes involved in inflammatory pathways and cancer progression.

- Receptor Interaction : It may bind to receptors that modulate cellular responses to stress and inflammation.

These interactions are essential for understanding its therapeutic potential and guiding future drug development efforts.

Case Studies

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 3-Bromo-4-methyl-1H-pyrazole-5-carboxylic acid?

- Methodological Answer : Bromination of the pyrazole core is typically achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0–25°C). Subsequent carboxylation or hydrolysis of ester intermediates (e.g., ethyl or methyl esters) can yield the carboxylic acid derivative. For example, ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate (similarity score 0.90) was synthesized via regioselective bromination . Purification via column chromatography or recrystallization (e.g., ethanol/water) is recommended to achieve >97% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm substitution patterns. For example, methyl groups in pyrazole derivatives resonate at δ ~2.5–2.6 ppm (singlet) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., observed m/z 302.9254 for C₉H₅BrClN₃O₂) .

- X-ray Crystallography : Determines crystal packing and bond angles (e.g., monoclinic P21/c space group for related carboxamide derivatives) .

- Data Table :

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR | δ 2.56 (s, CH₃), δ 8.69 (d, pyridine) | |

| X-ray | a = 16.821 Å, β = 101.09° | |

| HPLC Purity | >97.34% |

Q. What are common impurities or byproducts during synthesis, and how are they mitigated?

- Methodological Answer :

- Debromination : Occurs under prolonged heating; minimized by using inert atmospheres and low temperatures.

- Ester Hydrolysis Byproducts : Partial hydrolysis of ester intermediates can form mixed acids. Acidic workup (e.g., HCl) and recrystallization improve purity .

- Column Chromatography : Silica gel (hexane/ethyl acetate gradient) effectively separates brominated isomers .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in derivatives?

- Methodological Answer :

- Crystallization : Slow evaporation of DMSO/ethanol solutions yields diffraction-quality crystals.

- Data Analysis : Software like SHELX refines bond lengths and angles. For example, C–Br bond lengths in bromopyrazoles average 1.89–1.92 Å .

Q. What strategies improve regioselectivity in bromination of pyrazole derivatives?

- Methodological Answer :

- Directing Groups : Electron-withdrawing groups (e.g., carboxylic acid) direct bromination to the 3-position via resonance stabilization .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution at the meta position .

Q. How do computational methods (e.g., DFT) predict reactivity and stability?

- Methodological Answer :

- DFT Calculations : Gaussian 09 with B3LYP/6-311++G(d,p) basis set computes HOMO-LUMO gaps and Fukui indices to predict electrophilic sites .

- Molecular Dynamics : Simulates solvation effects on stability; aqueous solubility correlates with LogP values (~2.1 for this compound) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported spectral data (e.g., NMR shifts)?

- Methodological Answer :

- Cross-Validation : Compare data across multiple techniques (e.g., ¹H NMR, ¹³C NMR, HSQC) .

- Isotopic Labeling : ¹⁵N-labeled analogs clarify nitrogen environment ambiguities .

- Literature Benchmarking : Contrast with structurally similar compounds (e.g., 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid, CAS 500011-86-9) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.